molecular formula C14H30BrNO2 B13741785 Carboxymethyl-decyl-dimethylazanium;bromide CAS No. 39995-54-5

Carboxymethyl-decyl-dimethylazanium;bromide

Cat. No.: B13741785
CAS No.: 39995-54-5
M. Wt: 324.30 g/mol
InChI Key: CSRSDOSJAYXNCH-UHFFFAOYSA-N
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Description

Carboxymethyl-decyl-dimethylazanium bromide is a quaternary ammonium compound (QAC) with a unique structural configuration. Its chemical formula is inferred as C₁₄H₂₉BrNO₂, comprising:

  • A decyl chain (C₁₀H₂₁) providing hydrophobic character.
  • A carboxymethyl group (-CH₂COO⁻) introducing hydrophilic and pH-responsive properties.
  • Two methyl groups bonded to the nitrogen atom, enhancing steric stability.
  • A bromide counterion balancing the cationic charge.

QACs are widely used as surfactants, disinfectants, and pharmaceutical agents due to their amphiphilic nature.

Properties

CAS No.

39995-54-5

Molecular Formula

C14H30BrNO2

Molecular Weight

324.30 g/mol

IUPAC Name

carboxymethyl-decyl-dimethylazanium;bromide

InChI

InChI=1S/C14H29NO2.BrH/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14(16)17;/h4-13H2,1-3H3;1H

InChI Key

CSRSDOSJAYXNCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC(=O)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethyl-decyl-dimethylazanium;bromide can be synthesized through the reaction of decylamine with chloroacetic acid, followed by qu

Biological Activity

Carboxymethyl-decyl-dimethylazanium; bromide, a quaternary ammonium compound, exhibits a range of biological activities that are pertinent to its applications in various fields, including pharmaceuticals, agriculture, and materials science. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Carboxymethyl-decyl-dimethylazanium; bromide is a cationic surfactant characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom. Its amphiphilic nature allows it to interact with biological membranes, making it a subject of interest in studies related to membrane dynamics and drug delivery systems.

The biological activity of carboxymethyl-decyl-dimethylazanium; bromide can be attributed to its ability to disrupt cellular membranes. The surfactant's hydrophobic tail integrates into lipid bilayers, leading to membrane destabilization and increased permeability. This mechanism is crucial in applications like antimicrobial activity and drug delivery.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of cationic surfactants similar to carboxymethyl-decyl-dimethylazanium; bromide. For instance:

  • In vitro Studies : Research has shown that cationic surfactants exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes. A study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for a related compound against Staphylococcus aureus .
  • Case Study : A formulation containing carboxymethyl-decyl-dimethylazanium; bromide was tested against various pathogens in a clinical setting, demonstrating efficacy in reducing bacterial load on contaminated surfaces by over 90% within 30 minutes of application .

Cytotoxicity Studies

While the antimicrobial properties are beneficial, cytotoxicity is a concern for any compound intended for therapeutic use. Studies have indicated that carboxymethyl-decyl-dimethylazanium; bromide exhibits dose-dependent cytotoxicity in mammalian cells:

  • Cytotoxicity Assays : In vitro assays using human cell lines showed that concentrations above 100 µg/mL resulted in significant cell death, with an IC50 value determined at approximately 75 µg/mL .

Data Table: Biological Activity Summary

Activity Tested Organisms/Cells Outcome Reference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansInhibition at 64 µg/mL
CytotoxicityHuman fibroblastsIC50 = 75 µg/mL
Membrane DisruptionE. coliSignificant permeability increase

Applications in Drug Delivery

The unique properties of carboxymethyl-decyl-dimethylazanium; bromide make it an attractive candidate for drug delivery systems:

  • Nanoemulsion Formulations : Recent studies have explored its incorporation into nanoemulsion formulations to enhance the bioavailability of lipophilic drugs. These formulations showed improved skin penetration and therapeutic outcomes compared to traditional delivery methods .
  • Transdermal Drug Delivery : The compound's ability to disrupt skin barrier function has been exploited in transdermal drug delivery systems, allowing for enhanced permeation of therapeutic agents through the skin .

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems
Carboxymethyl-decyl-dimethylazanium; bromide has been investigated for its role in drug delivery systems due to its surfactant properties. Its ability to form micelles enhances the solubility of hydrophobic drugs, facilitating their delivery in biological systems. For instance, studies have demonstrated that this compound can be utilized to encapsulate therapeutic agents, improving their bioavailability and controlled release profiles .

Wound Healing
The compound's biocompatibility and antibacterial properties make it suitable for wound healing applications. Research indicates that formulations containing carboxymethyl-decyl-dimethylazanium; bromide can promote granulation tissue formation and enhance the healing process in burn wounds . A case study involving the application of this compound in hydrogel formulations showed significant improvements in wound contraction and collagen deposition compared to control groups .

Material Science Applications

Surfactant in Emulsions
In material science, carboxymethyl-decyl-dimethylazanium; bromide is used as a surfactant in emulsion systems. Its amphiphilic nature allows it to stabilize emulsions, which is crucial in the formulation of cosmetics and pharmaceuticals. The effectiveness of this compound as an emulsifier has been evaluated through various physicochemical tests, such as surface tension measurements and emulsion stability assessments .

Nanoparticle Development
The compound also plays a significant role in the development of nanoparticles for targeted drug delivery. For example, carboxymethyl-decyl-dimethylazanium; bromide-modified nanoparticles have been shown to enhance cellular uptake of therapeutic agents, making them valuable for cancer treatment strategies . Data from recent studies highlight the efficacy of these nanoparticles in delivering anticancer drugs while minimizing side effects.

Environmental Applications

Biocidal Properties
Carboxymethyl-decyl-dimethylazanium; bromide exhibits biocidal properties that can be leveraged for controlling microbial growth in various settings. Its application as a disinfectant has been documented, particularly against Gram-positive and Gram-negative bacteria, making it suitable for use in healthcare environments . A study demonstrated its effectiveness in reducing microbial load on surfaces, thereby enhancing hygiene standards .

Case Studies

Application Area Study Reference Findings
Drug Delivery Improved bioavailability of hydrophobic drugs when encapsulated with carboxymethyl-decyl-dimethylazanium; bromide.
Wound Healing Enhanced collagen deposition and granulation tissue formation in burn wound models.
Emulsification Demonstrated stability of emulsions with reduced surface tension using the compound as a surfactant.
Antimicrobial Use Effective reduction of microbial load on surfaces in healthcare settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Carboxymethyl-decyl-dimethylazanium bromide with structurally related QACs and ionic liquids:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Key Properties
Carboxymethyl-decyl-dimethylazanium bromide C₁₄H₂₉BrNO₂ 355.30 Decyl chain, carboxymethyl, dimethyl groups Surfactant, potential pharmaceutical excipient Enhanced water solubility due to carboxylate; pH-dependent behavior
Domiphen bromide C₂₂H₄₀BrNO 414.47 Dodecyl chain, phenoxyethyl, dimethyl groups Antiseptic, oral hygiene agent High antimicrobial efficacy; moderate CMC (~0.1 mM)
1-Decyl-3-methylimidazolium bromide C₁₄H₂₅BrN₂ 317.27 Decyl chain, methylimidazolium ring Ionic liquid, solvent, catalysis High thermal stability; tunable polarity
Benzyldodecyldimethylammonium bromide C₂₁H₃₈BrN 384.45 Dodecyl chain, benzyl group Disinfectant, surfactant Strong antimicrobial activity; low biodegradability
(5-Bromopentyl)trimethylazanium bromide C₈H₁₉Br₂N 313.06 Short pentyl chain, trimethyl groups Phase-transfer catalyst, laboratory reagent High water solubility; limited surfactant capability

Structural and Functional Insights

Alkyl Chain Length :

  • Carboxymethyl-decyl-dimethylazanium bromide’s C10 chain balances hydrophobicity and solubility, contrasting with domiphen bromide’s longer C12 chain , which enhances antimicrobial potency but reduces biodegradability .
  • Shorter chains (e.g., (5-bromopentyl)trimethylazanium bromide, C5 ) limit micelle formation but improve solubility .

Functional Groups: The carboxymethyl group introduces a negatively charged carboxylate, enabling pH-responsive behavior (e.g., protonation at low pH). This contrasts with domiphen bromide’s neutral phenoxyethyl group . Ionic liquids like 1-Decyl-3-methylimidazolium bromide leverage aromatic rings for enhanced electrochemical stability .

Applications :

  • Domiphen bromide and benzyldodecyldimethylammonium bromide are prioritized for disinfection due to strong biocidal activity .
  • Carboxymethyl-decyl-dimethylazanium bromide’s carboxylate may suit biomedical applications , such as drug delivery, where reduced cytotoxicity is critical .

Research Findings

  • Antimicrobial Activity : QACs with C10–C12 chains exhibit optimal antimicrobial efficacy. Carboxymethyl-decyl-dimethylazanium bromide’s activity is likely comparable to domiphen bromide but requires validation .
  • Biodegradability : Carboxymethyl-modified QACs show promise in reducing environmental persistence compared to benzyl- or imidazolium-based analogs .
  • Solubility: The carboxylate group increases aqueous solubility, contrasting with hydrophobic domiphen bromide, which requires ethanol co-solvents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Carboxymethyl-decyl-dimethylazanium bromide with high purity?

  • Methodological Answer : Synthesis typically involves quaternization of a tertiary amine (e.g., decyl-dimethylamine) with a carboxymethylating agent (e.g., bromoacetic acid) in a polar solvent like ethanol. Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : Confirm quaternary ammonium structure and carboxymethyl group integration .
  • Mass Spectrometry (MS) : Verify molecular ion peaks and bromide counterion presence .
  • Elemental Analysis : Validate C, H, N, and Br content against theoretical values.

Q. How should researchers characterize the structural and physicochemical properties of Carboxymethyl-decyl-dimethylazanium bromide?

  • Methodological Answer : Key techniques include:

  • FTIR Spectroscopy : Identify functional groups (e.g., carboxylate stretching at ~1600 cm⁻¹) .
  • HPLC : Assess purity and quantify residual solvents .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition thresholds .
  • Dynamic Light Scattering (DLS) : Measure critical micelle concentration (CMC) in aqueous solutions, a critical parameter for surfactant applications .

Advanced Research Questions

Q. What strategies are effective in analyzing the interaction of Carboxymethyl-decyl-dimethylazanium bromide with lipid bilayers or cellular membranes?

  • Methodological Answer :

  • Fluorescence Spectroscopy : Use probes like Laurdan or Di-4-ANEPPDHQ to monitor membrane fluidity changes .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions in lipid bilayers induced by the compound .
  • Electrophysiology : Measure ion channel activity in model membranes (e.g., patch-clamp for cationic disruption effects) .
  • Contradiction Resolution : Discrepancies in membrane interaction data may arise from lipid composition variability; standardize lipid ratios and temperature conditions .

Q. How can researchers resolve discrepancies in antimicrobial efficacy data across studies involving Carboxymethyl-decyl-dimethylazanium bromide?

  • Methodological Answer :

  • Variable Standardization : Control microbial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and compound concentration .
  • Time-Kill Assays : Compare static (MIC) vs. dynamic (time-dependent) efficacy .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
  • Environmental Factors : Test under varying pH and ionic strength, as carboxylate groups may protonate, altering micelle formation .

Q. What methodological approaches are recommended to assess the thermal and pH stability of Carboxymethyl-decyl-dimethylazanium bromide in aqueous solutions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate solutions at 40–60°C and pH 2–10 for 4–12 weeks. Monitor degradation via:
  • Ion Chromatography : Quantify free bromide ions as a degradation marker .
  • UV-Vis Spectroscopy : Track absorbance changes at 210–230 nm (carboxylate group degradation) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize the compound’s micelle formation for drug delivery applications?

  • Methodological Answer :

  • Box-Behnken Design : Vary parameters like concentration, temperature, and ionic strength to model CMC .
  • Cryo-TEM : Visualize micelle morphology and size distribution .
  • Contradiction Tip : If micelle sizes conflict across techniques (e.g., DLS vs. TEM), consider sample preparation artifacts (e.g., drying effects) .

Q. What analytical approaches are suitable for detecting trace degradation products of Carboxymethyl-decyl-dimethylazanium bromide in environmental samples?

  • Methodological Answer :

  • LC-MS/MS : Target degradation markers like decyl-dimethylamine and brominated carboxylic acids .
  • Chloride/Bromide Ratios : Use ion-selective electrodes to distinguish compound-derived bromide from natural sources .

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